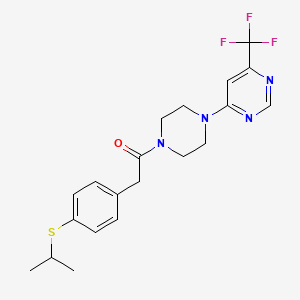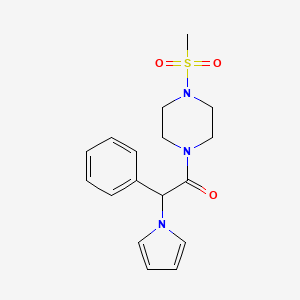
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family and contains multiple functional groups, including chloro, fluoro, furan, and tetrahydropyran moieties. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the following steps:
Furan-2-ylmethylamine: reacts with 2-chloro-6-fluorobenzoyl chloride to form 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide .
The resulting benzamide is then reacted with tetrahydro-2H-pyran-4-ol under acidic conditions to introduce the tetrahydropyran moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan and tetrahydropyran rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the chloro and fluoro groups.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Oxidized furan and tetrahydropyran derivatives.
Reduction: : Reduced chloro and fluoro derivatives.
Substitution: : Substituted benzamide derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
2-bromo-6-fluoro-N-(furan-2-ylmethyl)benzamide
2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its combination of chloro, fluoro, furan, and tetrahydropyran groups. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWUDPFPQSMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2855944.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)
![N-[(4-chlorophenyl)methyl]-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2855949.png)

![[(2,4-dichlorophenyl)methoxy]urea](/img/structure/B2855954.png)
![ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)

